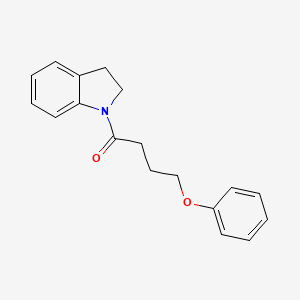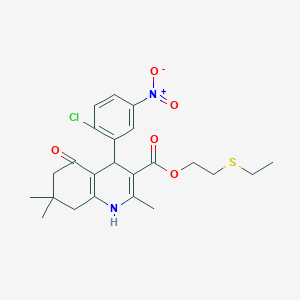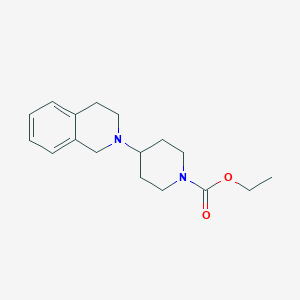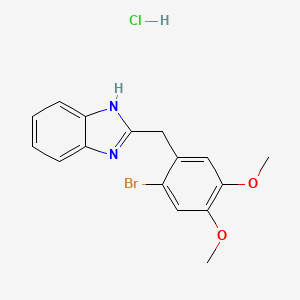
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate, also known as 3-MeO-PCMo, is a chemical compound that belongs to the class of dissociative anesthetics. It is a derivative of PCP and is structurally similar to other dissociative drugs such as ketamine and DXM. 3-MeO-PCMo has been studied extensively for its potential use in scientific research and has shown promising results in various areas.
Mechanism of Action
The mechanism of action of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate is similar to other dissociative drugs. It acts as an NMDA receptor antagonist, which leads to the inhibition of glutamate neurotransmission. This results in a dissociative state and a reduction in pain perception. Additionally, 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been shown to have some affinity for other receptors such as the sigma-1 receptor and the serotonin transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate are not fully understood. However, it has been shown to induce a dissociative state and a reduction in pain perception. It has also been shown to have some antidepressant and anxiolytic effects, although further research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate in lab experiments is its relatively low toxicity compared to other dissociative drugs such as PCP and ketamine. Additionally, its easy synthesis process makes it accessible for researchers. However, one limitation is its limited availability, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate. One potential area of research is its potential use as an antidepressant and anxiolytic. Additionally, further research is needed to fully understand its mechanism of action and its effects on other receptors such as the sigma-1 receptor and the serotonin transporter. Finally, more research is needed to fully understand its potential therapeutic applications and its safety profile.
In conclusion, 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate is a promising compound for scientific research. Its potential use in neuropharmacology, behavioral studies, and anesthesia research makes it an important compound for researchers to study. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate involves the reaction of 3-methylcyclohexanone with piperidine and subsequently with oxalic acid. The resulting compound is then purified through recrystallization. The synthesis process is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been studied extensively for its potential use in scientific research. It has shown promising results in various areas such as neuropharmacology, behavioral studies, and anesthesia research. In neuropharmacology, 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been shown to act as an NMDA receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.
properties
IUPAC Name |
1-(3-methylcyclohexyl)-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2.C2H2O4/c1-15-6-5-7-17(14-15)19-12-8-16(9-13-19)18-10-3-2-4-11-18;3-1(4)2(5)6/h15-17H,2-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYILWCUJUOAKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(2-propyl-5-pyrimidinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5179485.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)

![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5179494.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)



![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)